N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.07866149 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quality Control and Standardization
The development of quality control methods for promising anticonvulsants has shown that derivatives of 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrate significant potential. These derivatives exhibit high anticonvulsive activity and are subject to quality control techniques including identification, impurity determination, and quantitative determination. Spectroscopic methods and chromatography are essential for ensuring the substance's purity and effectiveness in further preclinical studies (Sych et al., 2018).
Antileishmanial Activity
Research into 1,3,4-thiadiazol derivatives has expanded into the development of compounds with potential antileishmanial activity. The introduction of specific moieties, such as the N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety, to the C-2 amine of the thiadiazole ring, has yielded compounds with promising in vitro efficacy against the Leishmania major parasite. This exploration into novel functionalities demonstrates the versatility of thiadiazole derivatives in addressing various infectious diseases (Tahghighi et al., 2012).
Antibacterial and Metal Complex Formation
The synthesis of metal complex derivatives involving 1,3,4-thiadiazole shows that these compounds can engage in strong coordination chemistry with various metals, resulting in structures with potential antibacterial properties. This aspect of 1,3,4-thiadiazole research not only expands its application in medicinal chemistry but also in materials science, highlighting the compound's ability to form complexes with diverse biological and chemical functionalities (Yousif et al., 2017).
Photodynamic Therapy Applications
The structural modification of thiadiazole derivatives has led to the development of compounds with high singlet oxygen quantum yields, making them suitable for photodynamic therapy (PDT) applications in treating cancer. The incorporation of thiadiazole units into photosensitizer structures enhances their photophysical and photochemical properties, crucial for the effective destruction of cancer cells through light-induced reactive oxygen species production (Pişkin et al., 2020).
Antimicrobial Activity Enhancement
The synthesis of novel sulfonamide derivatives containing 1,3-thiazole fragments underlines the potential of thiadiazole derivatives in antimicrobial therapy. These compounds, synthesized using efficient, solvent-free conditions, have demonstrated significant antibacterial activity, emphasizing the thiadiazole ring's contribution to enhancing the antimicrobial efficacy of sulfonamides (Rafiee Pour et al., 2019).
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-3-4-11-15-16-13(21-11)14-12(18)9-5-7-10(8-6-9)17(19)20/h5-8H,2-4H2,1H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQACXKQHVJCFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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